2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is a complex organic compound that features a naphthamide core substituted with ethoxy and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring. Common reagents include hydrazines and 1,3-diketones.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Naphthamide Core: The naphthamide core is synthesized through amide bond formation, typically using naphthoic acid derivatives and amines.
Final Assembly: The final step involves the coupling of the pyrazole-furan moiety with the naphthamide core under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Scientific Research Applications
2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for novel polymers.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins or DNA.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- 2-ethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline
- 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-naphthamide is unique due to its specific substitution pattern and the presence of both furan and pyrazole rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-27-20-11-10-15-7-4-5-8-17(15)21(20)22(26)23-14-16-13-18(25(2)24-16)19-9-6-12-28-19/h4-13H,3,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIQQVLTSLTUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=NN(C(=C3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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